molecular formula C16H24N2O3S B2812901 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 941912-55-6

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No. B2812901
M. Wt: 324.44
InChI Key: RYWKEXHVUCYQNT-UHFFFAOYSA-N
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Description

“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.441.



Synthesis Analysis

The synthesis of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is not explicitly mentioned in the search results. However, related compounds have been synthesized and studied23. For a detailed synthesis procedure, it is recommended to refer to peer-reviewed articles or chemical databases.



Molecular Structure Analysis

The molecular structure of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” can be deduced from its molecular formula, C16H24N2O3S. It contains 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. For a detailed molecular structure, it is recommended to refer to a reliable chemical database or use a molecular modeling software.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not mentioned in the search results. However, as a chemical compound, it can participate in various chemical reactions depending on the conditions425.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” include its molecular formula (C16H24N2O3S) and molecular weight (324.44)1. For more detailed physical and chemical properties, it is recommended to refer to a reliable chemical database.


Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

Isoquinolinesulfonamides, structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, have been identified as inhibitors of human carbonic anhydrases (hCAs), with selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a similar sulfonamide revealed unique inhibitor binding. This study aids in understanding the interaction mechanism and guides the design of selective inhibitors for isoforms like hCA IX and VII, which are associated with cancer and neuronal functions, respectively (Mader et al., 2011).

Antitumor Activity of Tetrahydroquinoline Derivatives

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have demonstrated significant antitumor activities in vitro. These compounds, synthesized from a base compound similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, showed potent efficacy against various cancer cell lines, highlighting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).

Enantioselective Synthesis and Asymmetric Desymmetrization

The compound and its derivatives have been utilized in the enantioselective synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides via copper-catalyzed aryl C-N coupling. This method, based on an asymmetric desymmetrization strategy, allows for the production of enantioenriched compounds, contributing to the field of chiral chemistry and offering potential for diverse biological applications (He et al., 2015).

Isoquinolinesulfonamides as Protein Kinase Inhibitors

Related compounds have been studied for their ability to inhibit protein kinases selectively, impacting cellular processes relevant to cancer, neurodegenerative diseases, and other conditions. These studies shed light on the pharmacological potential of sulfonamide derivatives in targeting enzymatic pathways critical for disease progression and therapy (Hidaka et al., 1984).

Safety And Hazards

The safety and hazards associated with “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not specified in the search results. It is important to handle all chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information42.


Future Directions

The future directions for the study and application of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not specified in the search results. However, related compounds have shown potential therapeutic effects in various neurological disorders, suggesting potential future research directions6.


properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)17-14-6-7-15-13(11-14)5-8-16(19)18(15)10-9-12(2)3/h6-7,11-12,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWKEXHVUCYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

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